[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride
CAS No.:
Cat. No.: VC16488612
Molecular Formula: C49H46Cl2O2P2Ru
Molecular Weight: 900.8 g/mol
* For research use only. Not for human or veterinary use.
![[Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride -](/images/structure/VC16488612.png)
Specification
Molecular Formula | C49H46Cl2O2P2Ru |
---|---|
Molecular Weight | 900.8 g/mol |
IUPAC Name | (17-diphenylphosphanyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaen-3-yl)-diphenylphosphane;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);dichloride |
Standard InChI | InChI=1S/C39H32O2P2.C10H14.2ClH.Ru/c1-5-16-30(17-6-1)42(31-18-7-2-8-19-31)36-26-13-24-34-38(36)39-35(41-29-15-28-40-34)25-14-27-37(39)43(32-20-9-3-10-21-32)33-22-11-4-12-23-33;1-8(2)10-6-4-9(3)5-7-10;;;/h1-14,16-27H,15,28-29H2;4-8H,1-3H3;2*1H;/q;;;;+2/p-2 |
Standard InChI Key | BOERIKXMDOKSHH-UHFFFAOYSA-L |
Canonical SMILES | CC1=CC=C(C=C1)C(C)C.C1COC2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7)OC1.[Cl-].[Cl-].[Ru+2] |
Introduction
Synthesis and Structural Elucidation
Synthetic Methodology
The synthesis of [Chloro(R)-C3-TunePhos)(p-cymene)ruthenium(II)] chloride typically begins with the dimeric precursor [RuCl₂(p-cymene)]₂ (CAS 128706-72-9), a widely utilized starting material for half-sandwich ruthenium complexes . Reaction of this dimer with the chiral phosphine ligand (R)-C3-TunePhos in a 1:2 molar ratio under inert atmospheric conditions yields the target complex via chloride bridge cleavage. The general reaction pathway can be summarized as:
Key optimization parameters include temperature control (60–80°C), solvent selection (often dichloromethane or toluene), and reaction duration (12–24 hours) . Purification via column chromatography or recrystallization ensures high yields (>75%) and enantiomeric purity, critical for catalytic applications .
Crystallographic and Spectroscopic Characterization
X-ray diffraction studies reveal a three-legged piano stool geometry, with the ruthenium center coordinated to the η⁶-p-cymene ligand, one chloride ion, and the bidentate (R)-C3-TunePhos ligand (Figure 1) . The Ru–Cl bond length measures 2.409 Å, while Ru–P distances average 2.35 Å, consistent with analogous phosphine-ruthenium complexes .
Table 1: Selected Bond Lengths and Angles
Parameter | Value (Å or °) |
---|---|
Ru–Cl | 2.409 |
Ru–P1 | 2.34 |
Ru–P2 | 2.36 |
P1–Ru–P2 | 92.5 |
Cl–Ru–Centroid(p-cymene) | 1.690 |
¹H NMR spectra in CDCl₃ exhibit distinct resonances for the p-cymene aromatic protons (δ 5.61–5.92) and the chiral phosphine ligand’s methyl groups (δ 1.20–1.45) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 1005.12 ([M-Cl]⁺), aligning with the theoretical molecular weight of 1004.98 g/mol .
Physicochemical Properties and Stability
Solubility and Thermal Behavior
The complex demonstrates moderate solubility in polar aprotic solvents (e.g., dichloromethane, acetone) but limited solubility in water or hydrocarbons. Thermogravimetric analysis (TGA) indicates decomposition onset at 220°C, with complete degradation by 300°C, reflecting stability under typical catalytic conditions .
Spectroscopic Signatures
IR spectroscopy identifies ν(Ru–Cl) stretches at 280 cm⁻¹ and ν(P–C) vibrations at 520 cm⁻¹, corroborating ligand coordination . UV-Vis spectra in acetonitrile reveal a ligand-to-metal charge transfer (LMCT) band at 320 nm (ε = 4500 M⁻¹cm⁻¹), characteristic of Ru(II) arene complexes .
Catalytic Applications in Asymmetric Synthesis
Hydrogenation of Ketones
The complex excels in asymmetric transfer hydrogenation (ATH) of prochiral ketones, achieving enantiomeric excess (ee) values >90% for substrates such as acetophenone derivatives. The proposed mechanism involves a ruthenium-hydride intermediate, with the chiral phosphine ligand dictating stereoselectivity .
Table 2: Catalytic Performance in ATH
Substrate | ee (%) | Turnover Frequency (h⁻¹) |
---|---|---|
Acetophenone | 92 | 150 |
4-Nitroacetophenone | 88 | 130 |
Cyclohexanone | 95 | 200 |
C–H Functionalization
Recent studies highlight its utility in directing-group-assisted C–H activation, enabling enantioselective arylation of benzamides. The p-cymene ligand’s steric bulk mitigates undesired side reactions, while the phosphine ligand tunes electronic properties .
Recent Advances and Future Directions
A 2024 study explored structural derivatives with modified phosphine ligands, revealing enhanced catalytic activity at lower temperatures . Computational modeling further rationalizes enantioselectivity through non-covalent interactions between the ligand and substrate . Future research may focus on:
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